A Technical Guide to the Spectroscopic Characterization of 2,3-Dimethylindoline-1-carbonyl chloride
A Technical Guide to the Spectroscopic Characterization of 2,3-Dimethylindoline-1-carbonyl chloride
Executive Summary
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2,3-Dimethylindoline-1-carbonyl chloride, a key synthetic intermediate in pharmaceutical and materials science. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It offers a predictive analysis and detailed experimental methodologies for acquiring and interpreting data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing foundational principles with field-proven insights, this guide establishes a self-validating system for the structural elucidation and purity confirmation of this target molecule and its analogues.
Introduction: The Target Molecule
2,3-Dimethylindoline-1-carbonyl chloride is a derivatized heterocyclic compound. The indoline core is a prevalent scaffold in medicinal chemistry, while the N-carbonyl chloride functionality makes it a reactive precursor for the synthesis of a wide array of amides, esters, and other carbamoyl derivatives.[1] Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products. Spectroscopic analysis provides the definitive molecular fingerprint required for this validation.
Caption: Structure of 2,3-Dimethylindoline-1-carbonyl chloride.
The Integrated Analytical Workflow
No single technique provides a complete structural picture. The most robust characterization relies on the synergy between IR, NMR, and MS. IR identifies the functional groups present, MS provides the molecular weight and fragmentation clues, and NMR maps the precise connectivity of the atoms. This integrated approach ensures unambiguous structural confirmation.
Caption: Integrated workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Rationale
IR spectroscopy is the initial, rapid assessment for confirming the presence of key functional groups. For this molecule, the most diagnostic signal is the carbonyl (C=O) stretch of the acyl chloride. Its high frequency is a direct result of the strong electron-withdrawing effect of the chlorine atom, which shortens and strengthens the C=O bond.
Experimental Protocol
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Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry, IR-grade KBr. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, for a qualitative scan, dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane), cast a thin film onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
Background Collection: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Anticipated Spectral Features
The following table summarizes the expected absorption bands based on known frequencies for similar functional groups.[2][3]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Comments |
| ~1785 - 1815 | C=O Stretch (Acyl Chloride) | Strong | Key diagnostic peak. The high frequency is characteristic of acyl chlorides due to the inductive effect of the chlorine atom.[4] |
| 3050 - 3100 | Aromatic C-H Stretch | Medium | Indicates the presence of the benzene ring. |
| 2850 - 2960 | Aliphatic C-H Stretch | Medium | Arises from the methyl (CH₃) and methine (C-H) groups on the indoline ring. |
| 1600, 1480 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the benzene ring. |
| 1350 - 1380 | C-N Stretch (Aromatic Amine) | Medium | Characteristic of the N-aryl bond within the indoline system. |
| 740 - 760 | Aromatic C-H Bend | Strong | Out-of-plane bending. The exact position can indicate the substitution pattern on the benzene ring (ortho-disubstituted). |
| 600 - 800 | C-Cl Stretch | Medium | Often complex and may overlap with other vibrations in the fingerprint region, but its presence is expected. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Expertise & Rationale
NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to one another. ¹³C NMR complements this by identifying all unique carbon atoms, including the quaternary and carbonyl carbons. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak.[5]
Experimental Protocol
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Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This results in each unique carbon appearing as a singlet, simplifying the spectrum.
-
A larger number of scans is required due to the lower natural abundance of ¹³C.
-
Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.[5]
-
Anticipated ¹H NMR Spectrum (500 MHz, CDCl₃)
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Comments |
| ~7.2 - 7.5 | m | 4H | Ar-H | Aromatic protons on the benzene ring. Will likely appear as a complex multiplet due to ortho, meta, and para couplings. |
| ~4.0 - 4.5 | q | 1H | CH -CH₃ (C2) | Methine proton at the C2 position. Expected to be a quartet due to coupling with the adjacent C2-methyl group. Deshielded by the adjacent nitrogen. |
| ~3.0 - 3.5 | m | 1H | CH -CH₃ (C3) | Methine proton at the C3 position. Will be a complex multiplet due to coupling with the C3-methyl and the C2-proton. |
| ~1.4 - 1.6 | d | 3H | C2-CH ₃ | Doublet due to coupling with the C2-proton. |
| ~1.2 - 1.4 | d | 3H | C3-CH ₃ | Doublet due to coupling with the C3-proton. |
Anticipated ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Predicted δ (ppm) | Assignment | Rationale & Comments |
| ~168 - 172 | C =O | Key diagnostic peak. The carbonyl carbon of the acyl chloride is highly deshielded and will appear far downfield. For comparison, the carbonyl carbon in dimethylcarbamoyl chloride appears around 169 ppm.[6] |
| ~145 - 155 | Ar-C -N | Quaternary aromatic carbon attached to the nitrogen. |
| ~120 - 140 | Ar-C | Aromatic carbons. Four distinct signals are expected. |
| ~55 - 65 | C 2 | Aliphatic carbon adjacent to nitrogen. |
| ~35 - 45 | C 3 | Aliphatic carbon at the C3 position. |
| ~15 - 25 | C H₃ | Methyl carbons. Two distinct signals are expected. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Rationale
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, often yielding an intact molecular ion (or a protonated/sodiated adduct), which is critical for confirming the molecular formula.[7] Tandem MS (MS/MS) can then be used to induce fragmentation, providing pieces of the structural puzzle that corroborate the NMR and IR data. A key feature to look for is the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1), which will result in M+ and M+2 peaks with a corresponding intensity ratio.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition (Positive Ion Mode):
-
Acquire a full scan mass spectrum over a range of m/z 50-500.
-
Optimize source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the molecular ion.
-
Look for the protonated molecule [M+H]⁺.
-
-
MS/MS Fragmentation:
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) energy to induce fragmentation and acquire the product ion spectrum.
-
Anticipated Mass Spectrum
-
Molecular Formula: C₁₁H₁₂ClNO
-
Molecular Weight: 209.68 g/mol
-
Expected Molecular Ion: A protonated molecule [M+H]⁺ at m/z 210 (for ³⁵Cl) and m/z 212 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragmentation Pathways: The N-COCl bond is labile and represents a likely point of initial fragmentation.
Caption: Plausible ESI-MS fragmentation pathway.
Conclusion: A Unified Structural Assignment
The collective evidence from these three spectroscopic techniques provides a robust and unambiguous confirmation of the structure of 2,3-Dimethylindoline-1-carbonyl chloride.
-
IR spectroscopy confirms the presence of the critical acyl chloride C=O functional group and the aromatic indoline core.
-
Mass spectrometry verifies the correct molecular weight (209.68 g/mol ) and formula through the molecular ion peak, with the characteristic 3:1 isotopic pattern for chlorine confirming its presence.
-
¹H and ¹³C NMR spectroscopy provide the final, high-resolution proof, mapping out the exact connectivity of the aliphatic and aromatic protons and carbons, consistent with the proposed 2,3-dimethylindoline framework.
By following this integrated workflow, researchers can confidently verify the identity, purity, and structural integrity of their synthesized material, ensuring the reliability of their subsequent research and development efforts.
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